AZA197

描述

属性

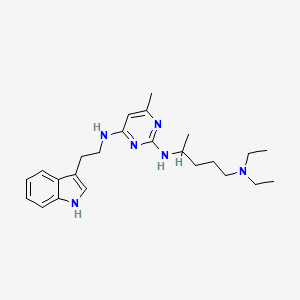

分子式 |

C24H36N6 |

|---|---|

分子量 |

408.6 g/mol |

IUPAC 名称 |

2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C24H36N6/c1-5-30(6-2)15-9-10-18(3)27-24-28-19(4)16-23(29-24)25-14-13-20-17-26-22-12-8-7-11-21(20)22/h7-8,11-12,16-18,26H,5-6,9-10,13-15H2,1-4H3,(H2,25,27,28,29) |

InChI 键 |

SUXUDORZKKZLJK-UHFFFAOYSA-N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AZA197; AZA-197; AZA 197; |

产品来源 |

United States |

Foundational & Exploratory

AZA197: A Novel Cdc42 Inhibitor for Colon Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of AZA197, a selective small-molecule inhibitor of Cdc42, in the context of colon cancer. The information presented herein is synthesized from key preclinical studies, detailing the compound's effects on cellular signaling, proliferation, and tumor growth. This document is intended to serve as a resource for researchers and professionals in oncology and drug development.

Core Mechanism of Action

This compound exerts its anti-cancer effects in colon cancer by selectively inhibiting Cell division control protein 42 (Cdc42), a member of the Rho GTPase family.[1][2] In colon cancer cells, this inhibition leads to the downregulation of the p21-activated kinase 1 (PAK1) and extracellular signal-regulated kinase (ERK) signaling pathways.[1][2] This cascade of events ultimately results in decreased cell proliferation, migration, and invasion, alongside an increase in apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound in colon cancer models.

Table 1: In Vitro Efficacy of this compound in Colon Cancer Cell Lines

| Parameter | Cell Line | This compound Concentration | Result | Significance |

| Cdc42 Activity Inhibition | SW620 | 1 µM | 56.7% reduction | P = 0.024 |

| 2 µM | 75.2% reduction | P = 0.014 | ||

| 5 µM | 76.0% reduction | P = 0.035 | ||

| 10 µM | 89.3% reduction | P = 0.011 | ||

| HT-29 | 1 µM | 18% reduction | P = 0.048 | |

| 2 µM | 48.5% reduction | P = 0.011 | ||

| 5 µM | 52.9% reduction | P = 0.014 | ||

| 10 µM | 61.0% reduction | P < 0.001 | ||

| Cell Proliferation | SW620 & HT-29 | 1, 2, 5, 10 µM | Significant reduction after 72h | P < 0.001 |

| Cell Migration Inhibition | SW620 | 2 µM | 47.4 ± 8.8% reduction | P < 0.05 |

| 5 µM | 43.5 ± 17% reduction | P < 0.05 | ||

| Phospho-ERK Inhibition | SW620 | 2 µM | 16.1 ± 4.6% reduction | P < 0.05 |

| 5 µM | 36.7 ± 12% reduction | P < 0.05 | ||

| 10 µM | 40.2 ± 9.1% reduction | P < 0.05 |

Table 2: In Vivo Efficacy of this compound in SW620 Xenograft Model

| Parameter | Treatment Group | Result | Significance |

| Tumor Growth | This compound | Reduced tumor growth | - |

| Animal Survival | This compound | Significantly prolonged survival | P = 0.042 |

| Median Time to Death | Control | 53 days | - |

| This compound | 69 days | P = 0.042 |

Signaling Pathway and Experimental Workflow Visualizations

Caption: this compound inhibits Cdc42, leading to downregulation of the PAK1/ERK pathway.

Caption: Workflow of the preclinical SW620 colon cancer xenograft model.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Proliferation Assay (WST-1)

-

Objective: To determine the effect of this compound on the proliferation of colon cancer cells.

-

Materials:

-

SW620 and HT-29 human colon cancer cell lines.

-

96-well microplates.

-

Culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution.

-

WST-1 reagent.

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat cells with various concentrations of this compound (e.g., 1, 2, 5, 10 µM) and a vehicle control.

-

Incubate for up to 72 hours.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Cdc42 Activation Assay (G-LISA)

-

Objective: To quantify the levels of active (GTP-bound) Cdc42 in colon cancer cells following this compound treatment.

-

Materials:

-

SW620 and HT-29 cells.

-

This compound.

-

G-LISA Cdc42 Activation Assay Kit (contains all necessary reagents and plates).

-

-

Protocol:

-

Culture cells to 70-80% confluency.

-

Treat cells with this compound at desired concentrations for 24 hours.

-

Lyse the cells and collect the supernatant.

-

Perform the G-LISA assay according to the manufacturer's instructions, which typically involves:

-

Adding cell lysates to the Cdc42-GTP-binding protein-coated plate.

-

Incubating to allow active Cdc42 to bind.

-

Washing away unbound proteins.

-

Adding a specific anti-Cdc42 antibody.

-

Adding a secondary antibody conjugated to HRP.

-

Adding a colorimetric substrate and measuring the absorbance at 490 nm.

-

-

Cell Migration Assay (Transwell)

-

Objective: To assess the effect of this compound on the migratory capacity of colon cancer cells.

-

Materials:

-

SW620 cells.

-

Transwell inserts (8 µm pore size).

-

Serum-free medium.

-

Medium with a chemoattractant (e.g., 10% FBS).

-

This compound.

-

-

Protocol:

-

Pre-treat SW620 cells with this compound for 24 hours.

-

Resuspend the cells in serum-free medium.

-

Add 1 x 10⁵ cells to the upper chamber of the Transwell insert.

-

Fill the lower chamber with medium containing a chemoattractant.

-

Incubate for 24-48 hours at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

-

Count the number of migrated cells in several microscopic fields.

-

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To determine the effect of this compound on the cell cycle distribution of colon cancer cells.

-

Materials:

-

SW620 cells.

-

This compound.

-

Ethanol (70%, ice-cold).

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

-

Protocol:

-

Treat SW620 cells with this compound at various concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

In Vivo Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Materials:

-

SW620 cells.

-

Immunodeficient mice (e.g., athymic nude mice).

-

This compound formulation for systemic administration.

-

Calipers for tumor measurement.

-

-

Protocol:

-

Subcutaneously inject 5 x 10⁶ SW620 cells into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into control and treatment groups.

-

Administer this compound systemically (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Monitor tumor volume and animal body weight regularly.

-

At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blotting for p-ERK, Ki-67 staining for proliferation, TUNEL assay for apoptosis).

-

Monitor animal survival in a parallel cohort.

-

Conclusion

The preclinical data strongly suggest that this compound is a promising therapeutic agent for colon cancer. Its specific mechanism of action, targeting the Cdc42-PAK1-ERK signaling pathway, provides a clear rationale for its anti-proliferative, anti-migratory, and pro-apoptotic effects. The in vivo efficacy in a xenograft model further supports its potential for clinical development. This technical guide provides a foundational understanding of this compound's mechanism and the experimental basis for its continued investigation.

References

AZA197: A Selective Cdc42 Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases, is a critical regulator of cellular processes including cytoskeleton organization, cell cycle progression, and cell polarity.[1][2] Dysregulation of Cdc42 signaling is implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[1][3] AZA197 has emerged as a selective small molecule inhibitor of Cdc42, demonstrating significant anti-cancer effects in preclinical studies.[4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound is a derivative of NSC23766, a known Rac inhibitor, and was developed through virtual screening studies.[3][6] It selectively targets GTP-bound Cdc42 and is thought to inhibit the interaction between Cdc42 and its guanine nucleotide exchange factors (GEFs), such as Dbs.[6][7] By preventing GEF-mediated nucleotide exchange, this compound effectively down-regulates Cdc42 activity.[6][7] This inhibition of Cdc42 leads to the suppression of downstream signaling pathways, most notably the p21-activated kinase 1 (PAK1) and extracellular signal-regulated kinase (ERK) pathways, which are crucial for cancer cell proliferation, migration, and invasion.[4][5] this compound has demonstrated selectivity for Cdc42 over other Rho GTPases like Rac1 and RhoA.[5]

Quantitative Data

The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of this compound on colon cancer cell lines.

Table 1: In Vitro Inhibition of Cdc42 Activity by this compound [5]

| Cell Line | This compound Concentration (µM) | % Inhibition of Cdc42 Activity (Mean ± SD) | P-value |

| SW620 | 1 | 56.7% | P = 0.024 |

| 2 | 75.2% | P = 0.014 | |

| 5 | 76.0% | P = 0.035 | |

| 10 | 89.3% | P = 0.011 | |

| HT-29 | 1 | 18.0% | P = 0.048 |

| 2 | 48.5% | P = 0.011 | |

| 5 | 52.9% | P = 0.014 | |

| 10 | 61.0% | P < 0.001 |

Table 2: Effect of this compound on Colon Cancer Cell Proliferation, Migration, and Invasion [5]

| Assay | Cell Line | This compound Concentration (µM) | % Inhibition (Mean ± SD) | P-value |

| Proliferation (72h) | SW620 & HT-29 | 1, 2, 5, 10 | Significant reduction compared to control | P < 0.001 |

| Migration (24h) | SW620 | 2 | 47.4 ± 8.8% | P < 0.05 |

| 5 | 43.5 ± 17% | P < 0.05 | ||

| Invasion (24h) | SW620 | 1 | 61.3 ± 18% | P < 0.003 |

| 2 | 71.0 ± 16.6% | P < 0.003 | ||

| 5 | 83.9 ± 12.4% | P < 0.003 | ||

| HT-29 | 1, 2, 5 | Up to 84.6% | P < 0.005 |

Table 3: In Vivo Efficacy of this compound in a SW620 Xenograft Model [5]

| Treatment Group | Mean Tumor Weight (mg ± SD) on Day 22 | P-value | Animal Survival | P-value |

| Control (Solvent) | 968 ± 208 | - | ||

| This compound (100 µ g/day ) | 676.7 ± 106 | P = 0.006 | Significantly prolonged | P = 0.042 |

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits Cdc42 activation, blocking downstream PAK1/ERK signaling.

Caption: Workflow for evaluating this compound's anti-cancer effects in vitro and in vivo.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These are based on standard laboratory procedures and the methods sections of the primary literature.

Cell Lines and Culture

Human colorectal adenocarcinoma cell lines SW620 and HT-29, and Swiss 3T3 fibroblasts can be obtained from the American Type Culture Collection (ATCC).[5] Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.[5]

Cytotoxicity Assay (LDH Release)

To assess the cytotoxicity of this compound, a Lactate Dehydrogenase (LDH) release assay can be performed.[5]

-

Seed cells in a 96-well plate and culture for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for 24 hours.[5]

-

Harvest the culture medium and centrifuge to pellet any detached cells.

-

Measure LDH activity in the supernatant using a commercially available kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega) according to the manufacturer's instructions.

Cdc42 Activity Assay (G-LISA)

A G-LISA™ activation assay kit (Cytoskeleton Inc.) can be used to quantify active, GTP-bound Cdc42.[5]

-

Seed cells and treat with this compound for 24 hours.[5]

-

Lyse the cells and normalize protein concentrations.

-

Add equal amounts of protein from each sample to the wells of the G-LISA plate, which are coated with a Cdc42-GTP-binding protein.

-

Incubate to allow active Cdc42 to bind to the plate.

-

Wash the wells and add a specific antibody to Cdc42.

-

Add a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add an HRP substrate and measure the absorbance at 490 nm. The signal is directly proportional to the amount of active Cdc42.

Cell Proliferation Assay (WST-1)

The WST-1 assay is used to measure cell proliferation.[5]

-

Seed cells in a 96-well plate.

-

Treat cells with different concentrations of this compound.

-

At various time points (e.g., 24, 48, 72 hours), add WST-1 reagent to each well.[5]

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance of the formazan product at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Transwell Migration Assay

This assay assesses the effect of this compound on cancer cell migration.[5]

-

Use transwell inserts with an 8 µm pore size membrane.

-

Seed serum-starved cells in the upper chamber in a serum-free medium containing this compound.

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24 hours to allow cell migration.[5]

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a solution such as crystal violet.

-

Count the stained cells under a microscope.

Matrigel Invasion Assay

This assay is similar to the migration assay but includes a layer of Matrigel to simulate the extracellular matrix.[5]

-

Coat the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Follow the same procedure as the transwell migration assay (steps 2-7). The number of cells that invade through the Matrigel and migrate to the lower chamber is quantified.

Western Blotting

Western blotting is used to analyze the effect of this compound on the phosphorylation status of downstream effector proteins.[5]

-

Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PAK1 and ERK.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

A mouse xenograft model is used to evaluate the in vivo efficacy of this compound.[5]

-

Subcutaneously inject SW620 human colon cancer cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Allow tumors to grow to a palpable size.

-

Randomly assign mice to treatment and control groups.

-

Administer this compound (e.g., 100 µ g/day , intraperitoneally) or a vehicle control daily for a specified period (e.g., two weeks).[5]

-

Monitor tumor volume regularly using calipers.

-

At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL assays to assess proliferation and apoptosis, respectively).[5]

-

Monitor animal survival in a parallel cohort.

Conclusion

This compound is a promising selective inhibitor of Cdc42 with demonstrated efficacy in preclinical models of colon cancer. Its ability to specifically target Cdc42 and down-regulate the PAK1/ERK signaling pathway highlights its potential as a targeted cancer therapeutic. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other Cdc42 inhibitors. Further studies are warranted to explore its efficacy in other cancer types and to optimize its pharmacological properties for clinical translation.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 3. portlandpress.com [portlandpress.com]

- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 5. nanopartikel.info [nanopartikel.info]

- 6. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

Downstream Targets of AZA197 Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZA197 is a selective small-molecule inhibitor of Cell division control protein 42 homolog (Cdc42), a member of the Rho family of small GTPases.[1][2][3] Dysregulation of Cdc42 signaling is implicated in various cellular processes critical to cancer progression, including cell proliferation, migration, and invasion.[4][5][6] This technical guide provides a comprehensive overview of the downstream signaling targets of this compound, focusing on its mechanism of action in colorectal cancer models. It includes a detailed summary of its effects on key signaling proteins, quantitative data from cellular assays, and detailed protocols for the key experiments cited.

Introduction

The Rho family of GTPases are critical regulators of cytoskeletal dynamics, cell cycle progression, and signal transduction.[1][5] Among them, Cdc42 is a key node in signaling pathways that drive oncogenic phenotypes.[4][6] this compound has emerged as a specific inhibitor of Cdc42, demonstrating therapeutic potential in preclinical cancer models.[1][3] This document serves as a technical resource for researchers investigating this compound and its role in modulating Cdc42-mediated signaling pathways.

Mechanism of Action of this compound

This compound exerts its biological effects through the specific inhibition of Cdc42.[1][4] It does not inhibit other Rho GTPases such as Rac1 or RhoA.[1][3] The primary mechanism of this compound involves the disruption of the interaction between Cdc42 and its guanine nucleotide exchange factors (GEFs), which are responsible for activating Cdc42 by promoting the exchange of GDP for GTP.[4] By preventing this activation step, this compound effectively blocks the downstream signaling cascades initiated by active, GTP-bound Cdc42.

The this compound Signaling Pathway

The inhibition of Cdc42 by this compound leads to the downregulation of key downstream effector pathways, most notably the p21-activated kinase 1 (PAK1) and the extracellular signal-regulated kinase (ERK) signaling cascades.[1][2][3]

Downregulation of PAK1 Phosphorylation

Active Cdc42 directly binds to and activates PAK1, a serine/threonine kinase that plays a crucial role in cell motility, survival, and proliferation.[5][7] this compound treatment leads to a significant reduction in the phosphorylation of PAK1, thereby inhibiting its kinase activity.[1] This occurs without altering the total protein levels of PAK1.[1]

Attenuation of ERK Phosphorylation

The PAK1-ERK signaling axis is a major downstream target of this compound.[1] The inhibition of PAK1 activity subsequently leads to a dose-dependent decrease in the phosphorylation of ERK1/2, key components of the mitogen-activated protein kinase (MAPK) pathway that regulates cell proliferation and survival.[1] Similar to PAK1, the total protein levels of ERK are unaffected by this compound treatment.[1]

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Quantitative Data on this compound Cellular Effects

The following tables summarize the quantitative effects of this compound on various cellular processes in human colon cancer cell lines.

Table 1: Effect of this compound on Cell Proliferation

| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Proliferation Inhibition (%) |

| SW620 | 1 | 72 | Significant |

| SW620 | 2 | 72 | Significant |

| SW620 | 5 | 72 | Significant |

| SW620 | 10 | 72 | Significant |

| HT-29 | 1 | 72 | Significant |

| HT-29 | 2 | 72 | Significant |

| HT-29 | 5 | 72 | Significant |

| HT-29 | 10 | 72 | Significant |

Data from Zins et al., 2013.[1] "Significant" indicates a statistically significant reduction compared to untreated controls (P < 0.001). The exact percentage of inhibition was not provided in the source material, but a dose-dependent effect was reported.[1]

Table 2: Effect of this compound on Cell Invasion

| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Invasion Inhibition (%) |

| SW620 | 1 | 24 | 61.3 ± 18 |

| SW620 | 2 | 24 | 71.0 ± 16.6 |

| SW620 | 5 | 24 | 83.9 ± 12.4 |

Data from Zins et al., 2013.[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's downstream targets.

Cell Proliferation Assay (WST-1 Assay)

Objective: To quantify the effect of this compound on the proliferation of colon cancer cells.

Materials:

-

SW620 or HT-29 human colon cancer cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed SW620 or HT-29 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 1, 2, 5, and 10 µM. Include a vehicle control (DMSO) and an untreated control.

-

Remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the untreated control.

Experimental Workflow Diagram

Caption: Cell proliferation assay workflow.

Cell Invasion Assay (Matrigel Invasion Assay)

Objective: To assess the effect of this compound on the invasive potential of colon cancer cells.

Materials:

-

SW620 cells

-

Serum-free culture medium

-

Complete culture medium (chemoattractant)

-

This compound stock solution

-

Matrigel-coated Boyden chamber inserts (e.g., 8 µm pore size)

-

24-well companion plates

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal violet stain

Procedure:

-

Rehydrate Matrigel-coated inserts according to the manufacturer's instructions.

-

Starve SW620 cells in serum-free medium for 24 hours.

-

Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound (1, 2, and 5 µM) or vehicle control.

-

Add 500 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Seed 2.5 x 10^5 cells in 200 µL of the this compound/serum-free medium suspension into the upper chamber of the inserts.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of invaded cells in several random fields under a microscope.

-

Calculate the percentage of invasion inhibition relative to the vehicle control.

Experimental Workflow Diagram

Caption: Cell invasion assay workflow.

Western Blotting for Phospho-PAK1 and Phospho-ERK

Objective: To determine the effect of this compound on the phosphorylation levels of PAK1 and ERK.

Materials:

-

SW620 or HT-29 cells

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-PAK1, anti-total PAK1, anti-phospho-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK1) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total PAK1, phospho-ERK, total ERK, and the loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a specific inhibitor of Cdc42 that effectively downregulates the PAK1-ERK signaling pathway in colorectal cancer cells. This leads to a significant reduction in cell proliferation and invasion. The data and protocols presented in this guide provide a valuable resource for researchers studying Cdc42 signaling and the therapeutic potential of its inhibitors. Further investigation into the in vivo efficacy and the broader spectrum of downstream targets of this compound is warranted to fully elucidate its anti-cancer properties.

References

- 1. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of ERK1/2 down-regulates the Hippo/YAP signaling pathway in human NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of p21-activated kinase 1 inhibition on 11q13 amplified ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Experimental Models of Colorectal Cancer: A Critical Appraisal from 2D Cell Systems to Organoids, Humanized Mouse Avatars, Organ-on-Chip, CRISPR Engineering, and AI-Driven Platforms—Challenges and Opportunities for Translational Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ERK phosphorylation is predictive of resistance to IGF-1R inhibition in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AZA197 in the PAK1/ERK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor AZA197 and its role in the p21-activated kinase 1 (PAK1) and extracellular signal-regulated kinase (ERK) signaling pathway. This compound has been identified as a selective inhibitor of Cdc42, a small Rho GTPase that is a key upstream regulator of the PAK1/ERK cascade.[1][2][3] Dysregulation of this pathway is implicated in various cancers, making it a significant target for therapeutic intervention.[4][5][6][7][8] This document summarizes the quantitative data on this compound's inhibitory effects, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key components of the PAK1/ERK pathway in human colon cancer cell lines.

Table 1: Dose-Dependent Inhibition of Cdc42 Activity by this compound in SW620 Cells

| This compound Concentration (µM) | Inhibition of Cdc42 Activity (%) |

| 1 | 56.7 |

| 2 | 75.2 |

| 5 | 76.0 |

| 10 | 89.3 |

Data extracted from G-LISA assays performed on SW620 human colon cancer cells treated with this compound for 24 hours.[9]

Table 2: Dose-Dependent Inhibition of PAK1/2 Phosphorylation by this compound

| Cell Line | This compound Concentration (µM) | Inhibition of PAK1/2 Phosphorylation (%) |

| HT-29 | Not specified | Up to 72.8 |

Quantitative data on the dose-dependent inhibition of PAK1/2 phosphorylation in HT-29 human colon cancer cells.[9]

Table 3: Dose-Dependent Inhibition of ERK Phosphorylation by this compound in SW620 Cells

| This compound Concentration (µM) | Inhibition of Phospho-ERK Levels (%) |

| 2 | 16.1 ± 4.6 |

| 5 | 36.7 ± 12 |

| 10 | 40.2 ± 9.1 |

Data from Western blot analysis of SW620 cells treated with this compound for 24 hours. Total ERK protein levels were unaffected.[9]

Core Signaling Pathway and this compound's Point of Intervention

The Cdc42/PAK1/ERK pathway is a critical signaling cascade that regulates cell proliferation, migration, and survival.[4][5][10] this compound selectively inhibits Cdc42, preventing its activation and subsequently downregulating the downstream PAK1 and ERK signaling.[1][2][3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on the PAK1/ERK pathway.

Cell Culture and this compound Treatment

-

Cell Lines: SW620 and HT-29 human colon cancer cells are commonly used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A solvent control (e.g., DMSO) is run in parallel.[1]

Cell Viability Assay

A WST-1 or similar metabolic assay is employed to assess the effect of this compound on cell proliferation.[1]

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 2, 5, and 10 µM) and a vehicle control.[1]

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

-

Add a metabolic assay reagent such as WST-1, MTT, or MTS to each well and incubate for 1-4 hours at 37°C.[11][12][13]

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Rho GTPase Activation Assay

A G-LISA™ (GTPase-Linked Immunosorbent Assay) is utilized to specifically measure the activation of Cdc42, Rac1, and RhoA.[1]

Protocol:

-

Cells are seeded in 6-well plates and treated with different concentrations of this compound for 24 hours.[1]

-

Cell lysates are prepared according to the G-LISA™ manufacturer's protocol.

-

The lysates are added to a 96-well plate coated with a Rho-GTP-binding protein.

-

Active, GTP-bound Rho GTPases in the lysate bind to the plate.

-

The bound active GTPases are detected using a specific primary antibody followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

The signal is developed with a colorimetric substrate and measured by reading the absorbance at 490 nm.[1]

Western Blotting for PAK and ERK Phosphorylation

Western blotting is performed to determine the levels of total and phosphorylated PAK1/2 and ERK1/2.[9]

Protocol:

-

Lysate Preparation: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated PAK1/2 (p-PAK1/2), total PAK1/2, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2, typically overnight at 4°C.[14][15][16]

-

Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

In Vivo Xenograft Studies

To assess the therapeutic potential of this compound in a living organism, a xenograft mouse model is utilized.[1][2]

Protocol:

-

Tumor Implantation: SW620 human colon cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).

-

Treatment: Once tumors reach a palpable size, mice are treated systemically with this compound or a vehicle control.[9]

-

Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised and can be processed for further analysis, such as Western blotting for PAK/ERK activation, Ki-67 staining for proliferation, and TUNEL assays for apoptosis.[1][2]

Conclusion

This compound demonstrates a clear inhibitory role in the PAK1/ERK signaling pathway, acting upstream at the level of Cdc42. The quantitative data and experimental findings robustly support its mechanism of action in suppressing cancer cell proliferation, migration, and invasion.[1][2][3] The detailed protocols provided herein offer a foundation for the further investigation and development of this compound and other Cdc42 inhibitors as potential cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Knockdown of PAK1 Inhibits the Proliferation and Invasion of Non-Small Cell Lung Cancer Cells Through the ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. probiologists.com [probiologists.com]

- 8. mdpi.com [mdpi.com]

- 9. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

AZA197: A Technical Guide to its Impact on Cell Migration and Invasion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AZA197, a selective small molecule inhibitor of Cell division control protein 42 (Cdc42). This compound has demonstrated significant potential in modulating key cellular processes involved in cancer progression, specifically cell migration and invasion. This document outlines the quantitative effects of this compound, details the experimental protocols used to ascertain these effects, and illustrates the underlying signaling pathways.

Core Concepts: this compound and its Mechanism of Action

This compound is a selective inhibitor of Cdc42, a small Rho GTPase that plays a pivotal role in regulating the actin cytoskeleton, cell polarity, and cell cycle progression.[1][2] By specifically targeting Cdc42, this compound disrupts its interaction with Guanine Nucleotide Exchange Factors (GEFs), thereby preventing its activation.[1] This inhibition leads to the downregulation of downstream signaling pathways, most notably the PAK1 and ERK signaling cascades, which are crucial for cell proliferation, migration, and invasion.[1][2] this compound has shown selectivity for Cdc42, with no significant inhibition of other Rho GTPases like Rac1 or RhoA.[3]

Quantitative Data: Impact of this compound on Cell Migration and Invasion

The inhibitory effects of this compound on the migration and invasion of human colon cancer cell lines, SW620 and HT-29, have been quantified in key studies. The data, summarized below, demonstrates a dose-dependent reduction in both processes following a 24-hour treatment with this compound.[1]

Table 1: Inhibition of SW620 Cell Migration and Invasion by this compound [1]

| This compound Concentration (µM) | Inhibition of Cell Migration (%) | Inhibition of Cell Invasion (%) |

| 1 | Moderate Reduction | 61.3 ± 18 |

| 2 | 47.4 ± 8.8 | 71.0 ± 16.6 |

| 5 | 43.5 ± 17 | 83.9 ± 12.4 |

Table 2: Inhibition of HT-29 Cell Migration and Invasion by this compound [1]

| This compound Concentration (µM) | Inhibition of Cell Migration (%) | Inhibition of Cell Invasion (%) |

| 1, 2, and 5 | Up to 77.1 | Up to 84.6 |

Signaling Pathway Modulation by this compound

This compound exerts its effects on cell migration and invasion primarily through the disruption of the Cdc42-PAK1-ERK signaling pathway. The following diagram illustrates this mechanism.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the impact of this compound on cell migration and invasion.

Cell Culture

-

Cell Lines: Human colorectal adenocarcinoma cell lines SW620 (ATCC, CCL-227) and HT-29 (ATCC, HTB-38).

-

Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum (FCS), 0.1 M nonessential amino acids, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Transwell Migration Assay

This assay is used to quantify the chemotactic motility of cancer cells.

-

Cell Seeding: Suspend SW620 or HT-29 cells in serum-free DMEM. Seed 1 x 10^5 cells in the upper chamber of a Transwell insert (8 µm pore size).

-

Chemoattractant: Fill the lower chamber with DMEM containing 10% FCS as a chemoattractant.

-

Treatment: Add this compound to the upper chamber at final concentrations of 1, 2, and 5 µM.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a 0.5% crystal violet solution.

-

Quantification: Count the number of migrated cells in several random fields of view using a light microscope. Calculate the percentage of inhibition relative to the untreated control.

Matrigel Invasion Assay

This assay assesses the ability of cells to invade through a basement membrane matrix.

-

Coating: Thaw Matrigel on ice and dilute with cold, serum-free DMEM. Coat the upper surface of an 8 µm pore size Transwell insert with the Matrigel solution and allow it to solidify at 37°C.

-

Cell Seeding: Resuspend SW620 or HT-29 cells in serum-free DMEM and seed them into the Matrigel-coated upper chamber.

-

Chemoattractant: Add DMEM with 10% FCS to the lower chamber.

-

Treatment: Add this compound to the upper chamber at the desired concentrations.

-

Incubation: Incubate for 24 hours at 37°C.

-

Cell and Matrigel Removal: Carefully remove the non-invading cells and the Matrigel layer from the top of the insert with a cotton swab.

-

Fixation and Staining: Fix and stain the invaded cells on the bottom of the membrane as described for the migration assay.

-

Quantification: Count the number of invaded cells and calculate the percentage of inhibition.

Conclusion

This compound effectively inhibits cell migration and invasion in colon cancer cell lines by targeting the Cdc42 GTPase and subsequently downregulating the PAK1-ERK signaling pathway. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Cdc42 inhibition in oncology. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its clinical utility.

References

A Technical Guide to Studying Cdc42 Function In Vitro with AZA197

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 42 (Cdc42) is a small GTPase belonging to the Rho family, which acts as a crucial molecular switch in a multitude of cellular processes.[1][2] By cycling between an inactive, GDP-bound state and an active, GTP-bound state, Cdc42 regulates cell polarity, cytoskeletal organization, cell migration, and cell cycle progression.[1][2][3] The activation of Cdc42 is tightly controlled by Guanine Nucleotide Exchange Factors (GEFs), which facilitate the exchange of GDP for GTP.[1] Given its central role in cellular functions that are often dysregulated in diseases like cancer, Cdc42 has emerged as a significant target for therapeutic intervention.[1][4]

AZA197 is a selective, small-molecule inhibitor designed to probe and modulate Cdc42 activity.[5][6] It was developed through modifications of NSC23766, a known Rac1 inhibitor, and has demonstrated specificity for Cdc42 over other Rho GTPases like Rac1 and RhoA.[1][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in in vitro studies of Cdc42 function.

Mechanism of Action

This compound functions by specifically disrupting the interaction between Cdc42 and its activating GEFs.[1][5] This inhibitory action prevents the GEF-catalyzed exchange of GDP for GTP, thereby locking Cdc42 in its inactive state and preventing the activation of its downstream signaling pathways.[1][7] In vitro studies have confirmed that this compound inhibits the GEF activity of Dbs (a Dbl family GEF) on Cdc42.[4][5][7] By blocking this critical activation step, this compound allows researchers to investigate the specific consequences of Cdc42 inhibition on various cellular functions.

Data Presentation: In Vitro Efficacy of this compound

Quantitative data from studies on human colon cancer cell lines (SW620 and HT-29) demonstrate the dose-dependent and selective inhibitory effect of this compound on Cdc42 activity.[5]

| Parameter | Cell Line | This compound Concentration | Result | Reference |

| Cdc42 Activity Inhibition | SW620 | 1 µM | 56.7% reduction | [5] |

| 2 µM | 75.2% reduction | [5] | ||

| 5 µM | 76.0% reduction | [5] | ||

| 10 µM | 89.3% reduction | [5] | ||

| HT-29 | 1 µM | 18.0% reduction | [5] | |

| 2 µM | 48.5% reduction | [5] | ||

| 5 µM | 52.9% reduction | [5] | ||

| 10 µM | 61.0% reduction | [5] | ||

| GEF (Dbs) Activity Inhibition | In Vitro Assay | Not specified | ~61% reduction | [5][8] |

| GTPase Selectivity | SW620 & HT-29 | Up to 10 µM | No significant inhibition of Rac1 or RhoA | [5] |

| Downstream Signaling Inhibition (p-ERK) | SW620 | 2 µM | 16.1% reduction | [5] |

| 5 µM | 36.7% reduction | [5] | ||

| 10 µM | 40.2% reduction | [5] | ||

| IC50 (Cdc42-Dbs Interaction) | In Vitro Assay | - | 1-10 µM | [4][9] |

Experimental Protocols

Here are detailed methodologies for key in vitro experiments to assess Cdc42 function using this compound.

Cdc42 Activation Pull-Down Assay

This assay selectively isolates the active, GTP-bound form of Cdc42 from cell lysates, allowing for its quantification.

Principle: The p21-binding domain (PBD) of the p21-activated kinase (PAK) specifically binds to the GTP-bound forms of Cdc42 and Rac.[10][11] PBD-conjugated agarose beads are used to pull down active Cdc42, which is then detected by Western blotting.

Materials:

-

Cells of interest

-

This compound (and vehicle control, e.g., DMSO)

-

Ice-cold PBS

-

Lysis Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

-

Anti-Cdc42 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).[5]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Lysate Normalization: Determine the protein concentration of the supernatant. Reserve a small aliquot of total lysate for input control.

-

Control Preparation (Optional): For controls, take an aliquot of untreated lysate and load with either 100 µM GTPγS (positive) or 1 mM GDP (negative) for 30 minutes at 30°C.

-

Pull-Down: Incubate 500 µg - 1 mg of cell lysate with ~20 µg of PAK-PBD agarose beads for 1 hour at 4°C with gentle rocking.

-

Washing: Pellet the beads by brief centrifugation and wash three times with Lysis Buffer.

-

Elution and Western Blotting: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes.

-

Detection: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Cdc42 antibody. Also, run the reserved total lysate to show equal protein input.

In Vitro Guanine Nucleotide Exchange (GEF) Assay

This assay directly measures the ability of a GEF to catalyze the exchange of GDP for a fluorescent GTP analog on Cdc42 and tests the inhibitory effect of this compound.[5]

Principle: The fluorescence of a mant-labeled guanine nucleotide (mant-GDP or mant-GTP) increases significantly upon binding to a protein. By pre-loading Cdc42 with mant-GDP, the addition of a GEF and excess unlabeled GTP will cause the displacement of mant-GDP, resulting in a decrease in fluorescence. This compound's ability to inhibit this process is measured as a smaller change in fluorescence.

Materials:

-

Purified recombinant Cdc42 protein

-

Purified recombinant GEF protein (e.g., Dbs domain)[5]

-

Mant-GDP (2’/3’-O-(N-Methylanthraniloyl) GDP)

-

GTP

-

Exchange Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

This compound

-

Fluorometer

Procedure:

-

Loading Cdc42: Incubate purified Cdc42 with a 10-fold molar excess of mant-GDP in Exchange Buffer for 1 hour at room temperature to load the protein.

-

Reaction Setup: In a fluorometer cuvette, add loaded Cdc42-mant-GDP and this compound (or vehicle) and incubate for 15 minutes.

-

Initiate Exchange: Start the reaction by adding the GEF protein. Monitor the fluorescence (Excitation: ~360 nm, Emission: ~440 nm). A successful exchange reaction will show a time-dependent increase in fluorescence as the GEF catalyzes the exchange.

-

Inhibition Measurement: An alternative and common method is to measure the GEF-stimulated release of mant-GDP by adding a large excess of unlabeled GTP. The reaction is initiated by adding the GEF, and the decrease in fluorescence is monitored. This compound is expected to slow the rate of fluorescence decay.[5][7]

-

Data Analysis: Calculate the initial rate of fluorescence change. Compare the rates in the presence and absence of this compound to determine the percentage of inhibition. The study by Zins et al. showed this compound reduced the exchange activity of Dbs on Cdc42 by approximately 61%.[5]

Cell Proliferation Assay (WST-1)

This assay assesses the impact of Cdc42 inhibition by this compound on the proliferation of cancer cells.

Procedure:

-

Cell Seeding: Seed cells (e.g., SW620, HT-29) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 1, 2, 5, 10 µM) and a vehicle control.[5]

-

Incubation: Incubate the plate for a set period (e.g., 72 hours).[5]

-

WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of proliferation inhibition.

Cdc42 Downstream Signaling

Active Cdc42-GTP interacts with a variety of downstream effector proteins to initiate signaling cascades.[1] A key pathway involves the p21-activated kinases (PAKs).[7] Upon binding to active Cdc42, PAK1 undergoes a conformational change, leading to its autophosphorylation and activation.[13][14] Activated PAK1 can then phosphorylate numerous substrates, including components of the MAPK/ERK pathway, ultimately influencing gene expression, cell proliferation, and migration.[5][7] this compound-mediated inhibition of Cdc42 has been shown to down-regulate the activation of both PAK1 and ERK.[5][6][7]

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of Cdc42 function. Its specificity allows for the targeted inhibition of the Cdc42 activation cycle, enabling researchers to dissect the precise roles of this GTPase in complex cellular processes. The protocols and data presented in this guide offer a solid framework for utilizing this compound to explore Cdc42-dependent signaling pathways and their implications in both normal physiology and disease.

References

- 1. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cdc42: An Essential Rho-Type GTPase Controlling Eukaryotic Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of Rho GTPase Cdc42 promotes adhesion and invasion in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two Small Molecules, ZCL278 and this compound Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]

- 8. portlandpress.com [portlandpress.com]

- 9. Frontiers | Targeting Rac and Cdc42 GEFs in Metastatic Cancer [frontiersin.org]

- 10. Cytoskeleton/Cdc42 Pull-down Activation Assay Biochem Kit (bead pull-down format) - 20 Assays/50 Assays/BK034-S代理Cytoskeleton现货-蚂蚁淘生物 [ebiomall.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. Cdc42 Activation Assays [cellbiolabs.com]

- 13. Evidence for a Novel Mechanism of the PAK1 Interaction with the Rho-GTPases Cdc42 and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 14. doaj.org [doaj.org]

AZA197: A Technical Overview of a Novel Cdc42 Inhibitor for Colorectal Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of AZA197, a selective small-molecule inhibitor of the Rho GTPase Cdc42. The information presented is collated from foundational preclinical research, offering a comprehensive resource for professionals in the field of oncology and drug development.

Introduction to this compound

This compound is a novel anticancer agent identified as a highly selective inhibitor of Cdc42, a key regulator of cellular processes often dysregulated in cancer.[1][2][3] Developed based on the structural information of existing compounds that affect Rho GTPase activation, this compound has demonstrated significant potential in preclinical models of colorectal cancer.[1][3] Its primary mechanism involves the suppression of cancer cell proliferation, migration, and invasion, alongside the induction of apoptosis through the downregulation of the PAK1 and ERK signaling pathways.[1][2][4]

Mechanism of Action

This compound exhibits high selectivity for Cdc42, showing no significant inhibition of the closely related RhoA or Rac1 GTPases.[1][2][3] The compound does not alter the protein expression levels of Cdc42 itself but rather inhibits its activity.[1] This inhibition of Cdc42 leads to a downstream cascade of effects, primarily the downregulation of the p21-activated kinase 1 (PAK1) and extracellular signal-regulated kinase (ERK) signaling pathways.[1][2][4] The modulation of this signaling axis is central to the antitumor effects observed with this compound treatment.[1]

Preclinical Data

The preclinical evaluation of this compound has been conducted in human colon cancer cell lines (SW620 and HT-29) and in a xenograft mouse model using SW620 cells.[1][3] The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Result |

| Cell Proliferation | SW620 & HT-29 | 1, 2, 5, 10 µM | Significant reduction after 72h (P < 0.001)[1] |

| Cell Migration | SW620 | 2 µM | 47.4 ± 8.8% reduction (P < 0.05)[1] |

| 5 µM | 43.5 ± 17% reduction (P < 0.05)[1] | ||

| Cell Cycle | SW620 | 2, 5, 10 µM | Dose-dependent increase in sub G0/G1 (apoptotic) cells[1][2] |

| Dose-dependent decrease in S and G2/M phase cells[1][2] | |||

| PAK1/2 Phosphorylation | HT-29 | Dose-dependent | Up to 72.8 ± 15.8% reduction (P < 0.014)[1] |

Table 2: In Vivo Efficacy of this compound in SW620 Xenograft Model

| Parameter | Treatment Group | Control Group | Result |

| Tumor Growth | This compound | 30% DMSO | Significant reduction in tumor growth[1][2] |

| Mouse Survival | This compound | 30% DMSO | Significantly increased survival[1][2] |

| Phospho-PAK1 Expression | This compound | Untreated Control | 48.5 ± 11.4% reduction (P = 0.027)[1] |

| Phospho-ERK Levels | This compound | Untreated Control | 59.2 ± 17.1% reduction (P = 0.003)[1] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

Cell Proliferation Assay (WST-1)

-

Human colon cancer cells (SW620 and HT-29) were seeded in 96-well plates.

-

Cells were treated with varying concentrations of this compound (1, 2, 5, and 10 µM) or vehicle control.

-

The increase in cellular protein mass was determined over a 72-hour period using the WST-1 cell proliferation reagent.

-

Absorbance was measured at appropriate wavelengths to quantify cell viability and proliferation.

Transwell Migration Assay

-

SW620 cells were seeded in the upper chamber of a transwell insert.

-

The lower chamber was filled with a chemoattractant.

-

Cells were treated with this compound (1, 2, or 5 µM) for 24 hours.

-

Non-migrating cells were removed from the upper surface of the membrane.

-

Migrated cells on the lower surface were stained and counted under a microscope.

Flow Cytometry for Cell Cycle Analysis

-

SW620 cells were treated with different concentrations of this compound (2, 5, or 10 µM) for 24 hours.

-

Cells were harvested, fixed, and stained with propidium iodide.

-

Cellular DNA content was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (sub G0/G1, G0/G1, S, and G2/M).

Western Blotting

-

Colon cancer cells were treated with this compound at various concentrations.

-

Cell lysates were prepared, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Membranes were probed with primary antibodies against Cdc42, phospho-PAK1, total PAK, phospho-ERK, and total ERK.

-

Appropriate secondary antibodies were used, and protein bands were visualized and quantified.

Xenograft Mouse Model

-

SW620 human colon cancer cells were implanted subcutaneously into immunodeficient mice.

-

Once tumors were established, mice were randomized into treatment and control groups.

-

The treatment group received systemic administration of this compound, while the control group received a vehicle (30% DMSO).[1]

-

Tumor growth was monitored over time.

-

For survival studies, mice were monitored for up to 100 days and euthanized when moribund.[1]

-

At the end of the study, tumors were excised for further analysis, including Ki-67 staining (for proliferation), TUNEL assays (for apoptosis), and Western blotting.[1][3]

Conclusion and Future Directions

The preclinical data for this compound strongly indicate its therapeutic potential as a selective Cdc42 inhibitor for the treatment of colorectal cancer.[1][3] Its ability to suppress key oncogenic processes through the targeted inhibition of the Cdc42-PAK1-ERK signaling pathway provides a solid rationale for further development.[1] Future research should focus on comprehensive pharmacokinetic and toxicological studies to establish a safety profile suitable for clinical investigation. Furthermore, the efficacy of this compound in other cancer types characterized by Cdc42 overexpression warrants exploration. As of the current available data, this compound has not yet entered clinical trials.

References

- 1. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Cdc42 with the small molecule drug this compound suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Cdc42 Inhibitor AZA197: A Technical Guide to its Anti-Proliferative Effects in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZA197 is a small molecule inhibitor that demonstrates significant anti-proliferative effects in cancer cells by specifically targeting Cell division control protein 42 (Cdc42). As a key regulator of cellular processes such as cell cycle progression and cytoskeleton organization, the Rho GTPase Cdc42 is a promising target for cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on cancer cell proliferation, and detailed protocols for the key experiments used to characterize its activity. The information presented is intended to support further research and development of Cdc42 inhibitors as potential cancer therapeutics.

Introduction

The Rho family of small GTPases, including Cdc42, Rac1, and RhoA, are critical mediators of intracellular signaling pathways that govern cell proliferation, survival, and motility.[1] Dysregulation of Rho GTPase activity is a common feature in various cancers, making them attractive targets for therapeutic intervention.[1] this compound has been identified as a selective inhibitor of Cdc42, showing promise in preclinical studies for its ability to suppress tumor growth.[2][3] This document details the effects of this compound on cancer cell proliferation, with a focus on colon cancer cell lines, and provides the necessary technical information for researchers to replicate and build upon these findings.

Mechanism of Action: The Cdc42-PAK1-ERK Signaling Pathway

This compound exerts its anti-proliferative effects by inhibiting the activity of Cdc42.[3] This inhibition disrupts the interaction between Cdc42 and its downstream effectors, leading to the downregulation of key signaling pathways involved in cancer cell growth and survival.[1][3] The primary mechanism involves the suppression of the p21-activated kinase 1 (PAK1) and extracellular signal-regulated kinase (ERK) signaling cascade.[1][2]

This compound specifically inhibits Cdc42 without affecting the activity of other Rho GTPases like Rac1 or RhoA.[1] By binding to Cdc42, this compound prevents the exchange of GDP for GTP, thereby locking Cdc42 in an inactive state.[4] This inactivation leads to a dose-dependent reduction in the phosphorylation of PAK1/2 and subsequently, a decrease in the phosphorylation of ERK.[2] The deactivation of the PAK1-ERK pathway is a critical event that contributes to the observed decrease in cell proliferation and induction of apoptosis.[1][2]

Quantitative Data on this compound's Effects

The inhibitory effects of this compound have been quantified in various colon cancer cell lines, primarily SW620 and HT-29. The following tables summarize the key quantitative findings.

Table 1: Inhibition of Cdc42 and Downstream Kinase Activity by this compound in SW620 Cells

| Concentration (µM) | Cdc42 Activity Inhibition (%) | p-PAK1/2 Reduction (%) | p-ERK Reduction (%) |

| 1 | 56.7 | Not Reported | Not Reported |

| 2 | 75.2 | 45.3 ± 11.5 | 16.1 ± 4.6 |

| 5 | 76.0 | 68.2 ± 9.7 | 36.7 ± 12 |

| 10 | 89.3 | 78.5 ± 13.2 | 40.2 ± 9.1 |

| Data are presented as mean ± SD.[2] |

Table 2: Inhibition of p-PAK1/2 and p-ERK Activity by this compound in HT-29 Cells

| Concentration (µM) | p-PAK1/2 Reduction (%) | p-ERK Reduction (%) |

| 2 | Not Reported | 29.1 ± 15.7 |

| 5 | Not Reported | 38.2 ± 3.5 |

| 10 | 72.8 ± 15.8 | 44.4 ± 6.3 |

| Data are presented as mean ± SD.[2] |

Cell Cycle Analysis

Flow cytometry analysis has shown that this compound induces cell cycle arrest in a dose-dependent manner. Treatment with this compound leads to a reduction in the number of cells in the S and G2/M phases and an increase in the sub-G0/G1 population, which is indicative of apoptosis.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide protocols for the key experiments used to evaluate the efficacy of this compound.

Cell Proliferation Assay (WST-1)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Human colon cancer cells (e.g., SW620, HT-29)

-

96-well cell culture plates

-

Complete culture medium

-

This compound

-

WST-1 reagent

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[3]

-

Incubate the cells for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of this compound (e.g., 1, 2, 5, 10 µM) and a vehicle control (DMSO).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, to a final concentration of 70%.

-

Incubate the fixed cells at 4°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the DNA content.

-

Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G0/G1 population.

Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins, such as total and phosphorylated PAK1 and ERK.

Materials:

-

Cell lysates from treated and control cells

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PAK1/2, anti-PAK1, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

In Vivo Efficacy: Xenograft Mouse Model

The anti-tumor activity of this compound has been evaluated in a preclinical mouse xenograft model using SW620 human colon cancer cells.

Methodology:

-

Cell Implantation: SW620 cells are subcutaneously injected into the flank of immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with this compound or a vehicle control, typically via systemic administration.

-

Monitoring: Tumor volume is measured regularly using calipers, and animal survival is monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as Ki-67 staining for proliferation and TUNEL assays for apoptosis.

Results: Systemic treatment with this compound has been shown to significantly reduce tumor growth in vivo and increase the survival of mice with SW620 tumor xenografts.[1]

Conclusion

This compound is a potent and selective inhibitor of Cdc42 that effectively suppresses cancer cell proliferation by downregulating the PAK1-ERK signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development. Further investigation into the therapeutic potential of this compound and other Cdc42 inhibitors is warranted to advance the development of novel cancer therapies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to AZA197: Chemical Structure, Properties, and Preclinical Anti-Cancer Activity

This technical guide provides a comprehensive overview of this compound, a selective small-molecule inhibitor of Cell division control protein 42 (Cdc42). This compound has demonstrated significant potential in preclinical studies as an anti-cancer agent, particularly in the context of colon cancer. This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and summarizes key experimental findings and protocols.

Chemical Structure and Physicochemical Properties

This compound, identified through modifications of the Rac1 inhibitor NSC23766, has the chemical name N2-(4-Diethylamino-1-methyl-butyl)-N4-[2-(1H-indol-3-yl)-ethyl]-6-methyl-pyrimidine-2,4-diamine.[1] Its development was based on structural information from previously identified compounds affecting Rho GTPase activation.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N2-(4-Diethylamino-1-methyl-butyl)-N4-[2-(1H-indol-3-yl)-ethyl]-6-methyl-pyrimidine-2,4-diamine | [1] |

| Molecular Formula | C26H40N6 | |

| Molecular Weight | 432.64 g/mol | |

| Solubility | Soluble in DMSO at 4.5 mg/mL (11.01 mM) with ultrasonic and warming.[3] | [3] |

| CAS Number | 1249398-09-1 | [3] |

Pharmacological Properties and Mechanism of Action

This compound is a selective inhibitor of Cdc42, a small Rho GTPase that plays a crucial role in various cellular processes, including cytoskeleton organization, cell cycle progression, and cell migration.[1][2] Dysregulation of Cdc42 activity is implicated in tumor progression, making it a viable therapeutic target.[1][2]

The primary mechanism of action of this compound is the disruption of the interaction between Cdc42 and its guanine nucleotide exchange factors (GEFs), such as Dbs.[4][5][6] By blocking this interaction, this compound prevents the exchange of GDP for GTP, thereby keeping Cdc42 in its inactive state and inhibiting its downstream signaling pathways.[4]

Preclinical Anti-Cancer Activity

In vitro and in vivo studies have demonstrated the anti-cancer effects of this compound, primarily in colon cancer cell lines (SW620 and HT-29).

In Vitro Studies

This compound has been shown to:

-

Selectively Inhibit Cdc42 Activity: this compound demonstrates dose-dependent inhibition of Cdc42 activity in colon cancer cells without significantly affecting other Rho GTPases like Rac1 or RhoA.[1]

-

Suppress Cell Proliferation: Treatment with this compound leads to a significant reduction in the proliferation of SW620 and HT-29 colon cancer cells.[1]

-

Inhibit Cell Migration and Invasion: The compound effectively decreases the migratory and invasive potential of colon cancer cells.[1]

-

Induce Apoptosis: this compound treatment is associated with an increase in apoptosis in cancer cells.[1]

Table 2: Summary of In Vitro Efficacy of this compound

| Assay | Cell Line | Concentration (µM) | Effect | Reference |

| Cdc42 Activity | SW620 | 1, 2, 5, 10 | 56.7%, 75.2%, 76.0%, and 89.3% reduction, respectively.[1] | [1] |

| Cell Proliferation | SW620 | 1, 2, 5, 10 | Significant reduction after 72h.[1] | [1] |

| Cell Migration | SW620 | 2, 5 | 47.4% and 43.5% reduction, respectively.[1] | [1] |

| Cell Invasion | SW620 | 1, 2, 5 | 61.3%, 71.0%, and 83.9% reduction, respectively.[1] | [1] |

| IC50 (Cdc42 Inhibition) | N/A | 1-10 | Inhibits Cdc42-GEF Dbs activity.[5] | [5] |

In Vivo Studies

In a preclinical mouse xenograft model using SW620 human colon cancer cells, systemic administration of this compound resulted in:

-

Reduced Tumor Growth: A significant suppression of primary colon cancer growth was observed.[1][2]

-

Prolonged Survival: this compound treatment led to a significant increase in the survival of the tumor-bearing mice.[1]

-

Inhibition of Proliferation and Induction of Apoptosis: Analysis of tumor tissues showed a decrease in the proliferation marker Ki-67 and an increase in TUNEL-positive apoptotic cells.[1][2]

Signaling Pathway Analysis